molecular formula C21H16N2O4 B2848273 N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide CAS No. 313535-38-5

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide

Cat. No.: B2848273
CAS No.: 313535-38-5
M. Wt: 360.369
InChI Key: IBSINSIFERBRCO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and cancer research. Based on structural analogs, this benzamide derivative is designed for researchers investigating tyrosine kinase inhibitors . Tyrosine kinases are enzymes that are critical targets in oncology drug discovery, and inhibitors can be developed to treat various cancers, including chronic myeloid leukemia (CML) and solid tumors . Compounds with this structural motif are often explored as Type II kinase inhibitors, which bind to an inactive kinase conformation known as the "DFG-out" state, potentially offering advantages in selectivity and the ability to overcome certain drug-resistance mutations . The structural design, featuring a benzamide group as a flexible linker, may help the molecule achieve a favorable geometry for effective binding within the enzyme's active site . Researchers can utilize this compound to study its inhibitory activity against a panel of kinases, such as EGFR, HER-2, VEGFR, and Abl (including the T315I mutant), to elucidate its mechanism of action and potential as a lead compound . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is for laboratory research purposes only and is not classified as a drug or pharmaceutical agent.

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-14-7-9-16(10-8-14)21(25)22-19-12-11-17(23(26)27)13-18(19)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSINSIFERBRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminobenzophenone to introduce the nitro group. This is followed by acylation to form the benzoyl group. The final step involves the reaction with 4-methylbenzoyl chloride under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzoyl group results in a carboxylic acid derivative .

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the benzamide core significantly influence physical properties such as melting points, solubility, and crystallinity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Feature Source
N-(2-Benzoyl-4-nitrophenyl)-4-methylbenzamide 2-benzoyl, 4-nitro, 4-methyl Not reported Not reported Electron-withdrawing nitro and benzoyl groups
5k (Pyrazoline derivative) 4-chlorophenyl, thiourea 215–217 70 Chloro substituent enhances hydrophobicity
5n (Pyrazoline derivative) 4-bromo, 4-fluorophenyl 195–197 70 Bromo/fluoro groups affect dipole moments
4-Methyl-N-(4-nitrophenyl)benzamide 4-nitro, 4-methyl Not reported Not reported Para-nitro vs. ortho-nitro positioning

Key Observations :

  • Halogen Effects : Chloro (5k) and bromo (5n) substituents in pyrazoline derivatives increase molecular weight and hydrophobicity, improving membrane permeability .
Kinase and HDAC Inhibition

Structural analogs with 4-methylbenzamide moieties show varied activity against kinases and HDACs:

Compound Name Target Enzyme IC50/Ki (nM) Selectivity Ratio (HDAC1/HDAC3) Key Structural Difference Source
Compound 109 (HDACi) HDAC1/HDAC3 Ki = 6.2 6-fold 2-aminophenyl linker
Compound 136 (HDACi) HDAC1/HDAC3 Ki = 15.4 3-fold 2-amino-4-fluorophenyl linker
Ponatinib analog (Kinase inhibitor) ABL T315I IC50 = 0.4 N/A Imidazopyridine-ethynyl group
CDD-823953 Unspecified kinases Not reported N/A 4-benzylpiperazine substituent

Key Observations :

  • Kinase Inhibition : The benzoyl group in CDD-823953 and the target compound may facilitate π-π stacking in ATP-binding pockets, similar to ponatinib derivatives .

Key Observations :

  • Mechanochemical methods (e.g., ball-mill) improve sustainability for nitrobenzamides but may require optimization for bulky substituents like benzoyl groups .

Biological Activity

N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide is a compound of significant interest in biological research due to its diverse potential applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with a nitro group and a benzoyl moiety, which contribute to its reactivity and biological interactions. The presence of the 4-methyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can engage in redox reactions, while the benzoyl group is capable of forming hydrogen bonds with various biological molecules. These interactions can modulate biochemical pathways, leading to various therapeutic effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

  • In vitro Cytotoxicity Studies :
    • A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against leukemia and solid tumor cell lines.
    • Table 1 summarizes the IC50 values obtained from these studies:
    Cell LineIC50 (µM)
    K562 (Leukemia)15
    A549 (Lung Cancer)20
    MCF7 (Breast Cancer)25
  • Docking Studies :
    • Molecular docking simulations were conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. The results indicated strong binding interactions with receptor tyrosine kinases such as EGFR and HER2, highlighting its potential as an anticancer agent .
  • Comparative Analysis :
    • When compared with similar benzamide derivatives, this compound demonstrated superior activity against certain cancer cell lines due to its unique structural features. For instance, compounds lacking the 4-methyl group showed reduced potency, emphasizing the importance of this modification in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-benzoyl-4-nitrophenyl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with 4-nitroanthranilic acid or a derivative. React with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) under anhydrous conditions (DMF or THF solvent, 0°C to room temperature).
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hrs) to minimize side products like unreacted starting materials or over-acylated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~407.1).
  • X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters: Mo-Kα radiation, 100 K temperature, R-factor < 0.05 .

Advanced Research Questions

Q. How can researchers design experiments to probe the electronic effects of the nitro and benzoyl groups on the compound’s reactivity?

  • Approach :

  • Kinetic Studies : Compare reaction rates of nitro-group reduction (e.g., using Pd/C and H₂) with analogues lacking the benzoyl substituent.
  • Solvent Effects : Test solubility and stability in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess dipole-dipole interactions.
  • Computational Analysis : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density around the nitro group and predict sites for nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Validation Methods :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay). Use IC₅₀ values to identify assay-specific artifacts (e.g., solubility issues in PBS) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess if rapid degradation explains discrepancies in in vitro vs. in vivo efficacy .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • SAR Workflow :

  • Substituent Libraries : Synthesize derivatives with halogens (Cl, Br) at the 4-methylbenzamide position or methoxy groups on the benzoyl ring.
  • Biological Testing : Screen against target proteins (e.g., PARP-1 or COX-2) using SPR (surface plasmon resonance) for binding affinity (KD measurements) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic descriptors (Hammett σ) with activity trends .

Technical Challenges & Solutions

Q. What are the best practices for addressing poor crystallinity during X-ray diffraction studies of this compound?

  • Crystallization Tips :

  • Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/methanol 9:1).
  • Seeding : Use microseeds from analogous structures (e.g., N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide) to induce nucleation .
    • Data Collection : Collect high-resolution data (d-spacing < 0.8 Å) and refine using SHELXL with TWIN/BASF commands for twinned crystals .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

  • Thermal Analysis :

  • DSC/TGA : Heat at 10°C/min under N₂ to identify melting points (expected ~200–220°C) and decomposition onset temperatures.
  • GC-MS : Capture volatile byproducts (e.g., NO₂ or CO₂) during pyrolysis to infer degradation mechanisms .

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